molecular formula C17H18N2O7S B2949700 methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034385-61-8

methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2949700
CAS No.: 2034385-61-8
M. Wt: 394.4
InChI Key: VOWRVCUEGJTMCF-UHFFFAOYSA-N
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Description

Methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate is a compound notable for its chemical complexity and versatility. It features a unique arrangement of functional groups that enable a diverse range of chemical reactions and applications across various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate can be achieved through a multi-step process involving the following steps:

  • Starting materials: The synthesis begins with the preparation of intermediates, such as 6-methyl-2-oxo-2H-pyran-4-yl, azetidine, and phenyl carbamate.

  • Formation of azetidine intermediate: This involves the reaction of 3-(6-methyl-2-oxo-2H-pyran-4-yl)oxy compounds with azetidine under specific conditions (temperature, solvent).

  • Sulfonylation: The azetidine intermediate is then reacted with sulfonyl chloride in the presence of a base to form the sulfonyl-azetidine compound.

  • Coupling with phenyl carbamate: Finally, the sulfonyl-azetidine compound is coupled with methyl phenyl carbamate using a carbamoylation agent.

Industrial Production Methods: For industrial-scale production, the process is often optimized for yield and cost-efficiency. This typically involves:

  • Large-scale synthesis reactors: to handle bulk quantities.

  • Automated control systems: to maintain reaction conditions.

  • Efficient purification steps: to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate undergoes various types of reactions:

  • Oxidation: It can be oxidized by agents like potassium permanganate, leading to the formation of sulfone derivatives.

  • Reduction: Reduction by lithium aluminum hydride can yield amino derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the azetidin-1-yl or sulfonyl groups.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Alcohols, amines.

Major Products: Depending on the specific reaction, major products may include:

  • Sulfone derivatives: from oxidation.

  • Amino derivatives: from reduction.

  • Ether or amide derivatives: from nucleophilic substitution.

Scientific Research Applications

Methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate has diverse applications, such as:

  • Chemistry: Used as a precursor in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

  • Medicine: Explored for therapeutic potentials, possibly in anti-inflammatory or anti-cancer research.

  • Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: It interacts with specific enzymes or receptors, modifying their activity.

  • Pathways Involved: It may interfere with metabolic pathways or signal transduction processes.

  • Binding and Inhibition: It can bind to active sites on enzymes, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

  • Azetidin-2-one derivatives: Known for their antibacterial properties.

  • Sulfonyl carbamates: Often used in herbicides and pharmaceuticals.

  • Pyran derivatives: Studied for their biological activities.

Each of these compounds shares certain functional groups or structural motifs, yet methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate offers a distinct set of chemical properties and applications that make it particularly noteworthy in research and industrial contexts.

Properties

IUPAC Name

methyl N-[4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O7S/c1-11-7-13(8-16(20)25-11)26-14-9-19(10-14)27(22,23)15-5-3-12(4-6-15)18-17(21)24-2/h3-8,14H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWRVCUEGJTMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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